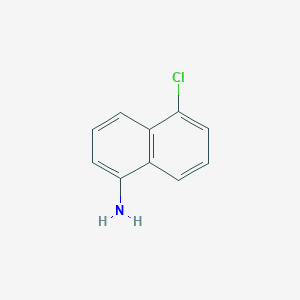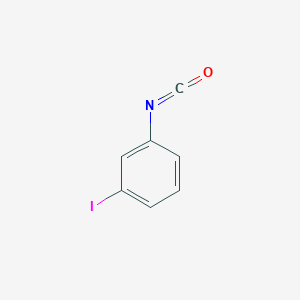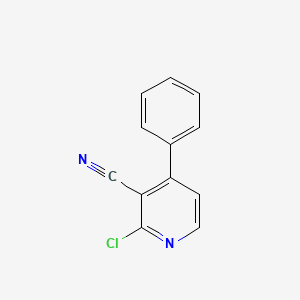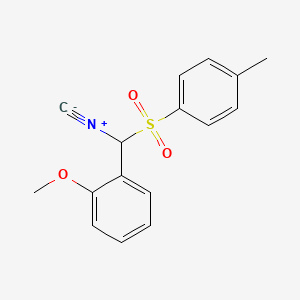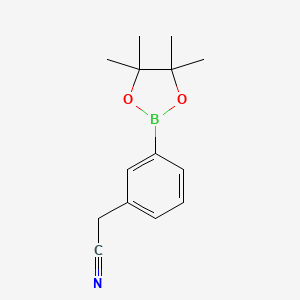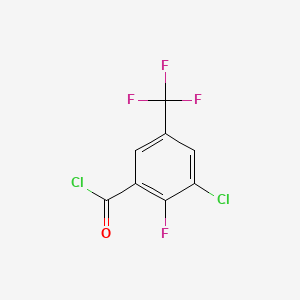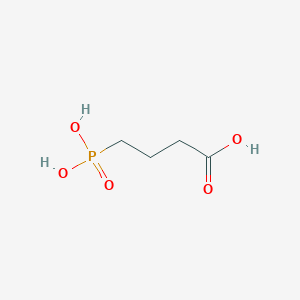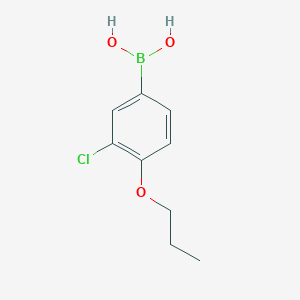
3-Chloro-4-propoxyphenylboronic acid
Descripción general
Descripción
3-Chloro-4-propoxyphenylboronic acid, also known as CPPBA, is a boronic acid derivative that is extensively utilized in organic synthesis and scientific research . It serves as a potent Lewis acid, functioning as a catalyst .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-propoxyphenylboronic acid is C9H12BClO3 . The InChI code is 1S/C9H12BClO3/c1-2-5-14-9-4-3-7 (10 (12)13)6-8 (9)11/h3-4,6,12-13H,2,5H2,1H3 .Physical And Chemical Properties Analysis
3-Chloro-4-propoxyphenylboronic acid has a molecular weight of 214.45 . It has a density of 1.23 g/cm3 . The melting point is 143-148 °C (lit.) , and the boiling point is 364.7ºC at 760 mmHg . The compound has a refractive index of 1.531 .Aplicaciones Científicas De Investigación
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
-
Materials Science
- In the field of materials science, CPPBA is employed in the synthesis of polymers and other materials . The boronic acid group in CPPBA can react with various organic compounds, facilitating the formation of complex structures. This makes it a valuable tool in the development of new materials with unique properties .
-
Biochemistry
- In biochemistry, CPPBA plays a role in investigating the effects of boronic acids on biological systems . This includes studying interactions with enzymes, proteins, and nucleic acids . The boronic acid group can form reversible covalent bonds with biological molecules, providing a means to modulate their activity or probe their function .
-
Medicinal Chemistry
-
Chemical Biology
-
Biomedical Devices
-
Material Chemistry
Safety And Hazards
Propiedades
IUPAC Name |
(3-chloro-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDBWHWERWCIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393126 | |
| Record name | 3-Chloro-4-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-propoxyphenylboronic acid | |
CAS RN |
480438-57-1 | |
| Record name | 3-Chloro-4-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




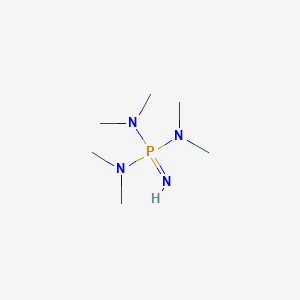
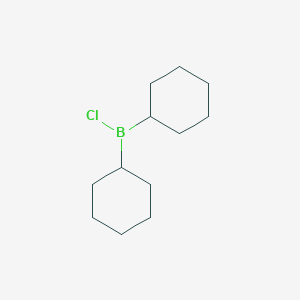
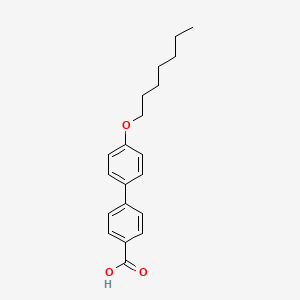

![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)
